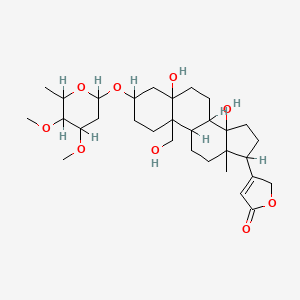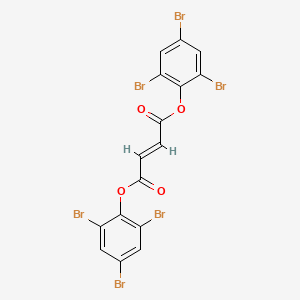
Bis(2,4,6-tribromophenyl) fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,4,6-tribromophenyl) fumarate: is a brominated flame retardant. It is an ester of fumaric acid and 2,4,6-tribromophenol. This compound is known for its effectiveness in reducing the flammability of materials, making it a valuable additive in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4,6-tribromophenyl) fumarate typically involves the esterification of fumaric acid with 2,4,6-tribromophenol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled bromination of phenol to produce 2,4,6-tribromophenol, which is then esterified with fumaric acid. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: Bis(2,4,6-tribromophenyl) fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce debrominated compounds .
科学研究应用
Chemistry: Bis(2,4,6-tribromophenyl) fumarate is used as a flame retardant in polymers and plastics. Its ability to reduce flammability makes it valuable in the production of fire-resistant materials .
Biology and Medicine: Research is ongoing to explore the potential biological effects of this compound. Studies have investigated its impact on various biological systems and its potential use in medical applications .
Industry: In addition to its use as a flame retardant, this compound is employed in the electronics industry to enhance the fire resistance of electronic components and devices .
作用机制
The mechanism by which bis(2,4,6-tribromophenyl) fumarate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process, effectively inhibiting the spread of flames. The molecular targets include the free radicals generated during combustion, which are neutralized by the bromine radicals .
相似化合物的比较
- 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)
- Decabromodiphenyl ethane (DBDPE)
- Hexabromobenzene (HBBz)
- Pentabromoethylbenzene (PBEB)
- Pentabromotoluene (PBT)
- 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH)
Comparison: Bis(2,4,6-tribromophenyl) fumarate is unique in its structure and specific applications. While other brominated flame retardants like BTBPE and DBDPE are also effective, this compound offers distinct advantages in terms of its thermal stability and compatibility with various polymers .
属性
CAS 编号 |
24138-34-9 |
|---|---|
分子式 |
C16H6Br6O4 |
分子量 |
741.6 g/mol |
IUPAC 名称 |
bis(2,4,6-tribromophenyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C16H6Br6O4/c17-7-3-9(19)15(10(20)4-7)25-13(23)1-2-14(24)26-16-11(21)5-8(18)6-12(16)22/h1-6H/b2-1+ |
InChI 键 |
YLJNTEPTKSJUFE-OWOJBTEDSA-N |
手性 SMILES |
C1=C(C=C(C(=C1Br)OC(=O)/C=C/C(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br |
规范 SMILES |
C1=C(C=C(C(=C1Br)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(2-Sulfosulfanylethylamino)propylamino]benzene](/img/structure/B13745037.png)
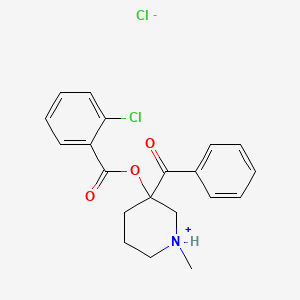
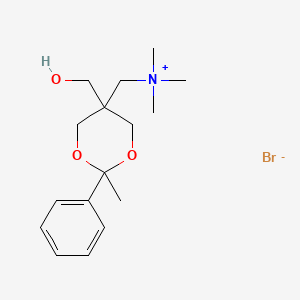
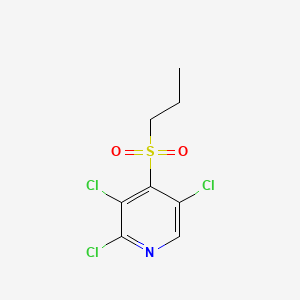
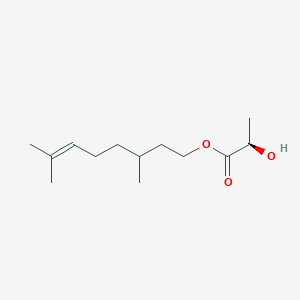
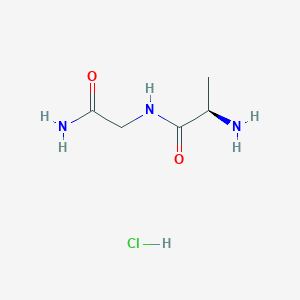
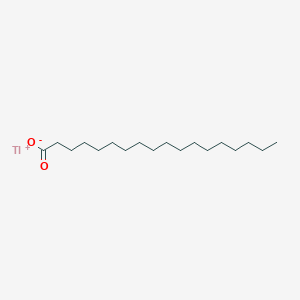

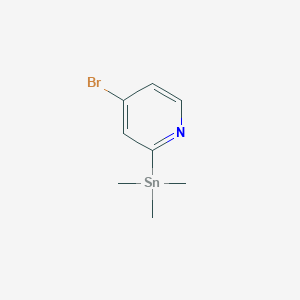
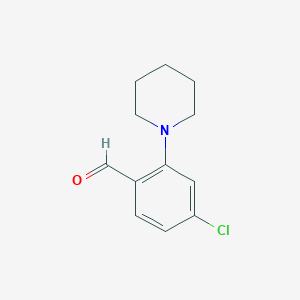
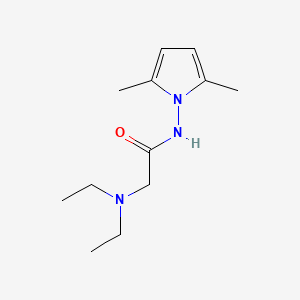
![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)
